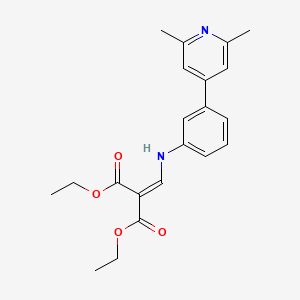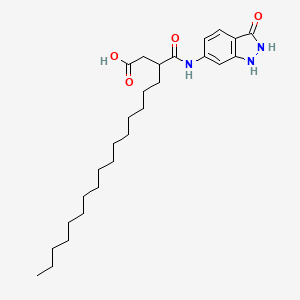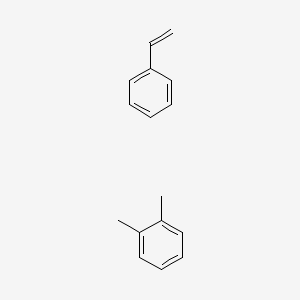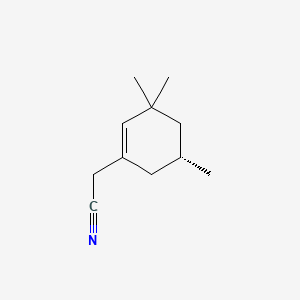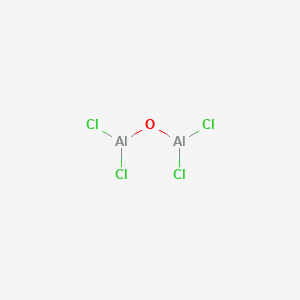![molecular formula C16H13FOS B15179515 6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene] CAS No. 85721-10-4](/img/structure/B15179515.png)
6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] is a synthetic organic compound characterized by a spirocyclic structure. This compound features a furan ring fused to a thioxanthene moiety, with a fluorine atom at the 6’ position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The final step involves the spirocyclization reaction, where the furan ring is fused to the thioxanthene moiety under controlled conditions, often using a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] can be compared with other similar compounds, such as:
Spiro[furan-2(3H),9’-[9H]thioxanthene]: Lacks the fluorine atom at the 6’ position, which may result in different chemical and biological properties.
6’-Chloro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene]:
6’-Bromo-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene]: Similar to the chloro derivative but with a bromine atom, affecting its chemical behavior and interactions.
The uniqueness of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] lies in the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity compared to its analogs.
Propriétés
Numéro CAS |
85721-10-4 |
|---|---|
Formule moléculaire |
C16H13FOS |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
3'-fluorospiro[oxolane-2,9'-thioxanthene] |
InChI |
InChI=1S/C16H13FOS/c17-11-6-7-13-15(10-11)19-14-5-2-1-4-12(14)16(13)8-3-9-18-16/h1-2,4-7,10H,3,8-9H2 |
Clé InChI |
JICWVXITXKIFQE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=C(C=C(C=C3)F)SC4=CC=CC=C42)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


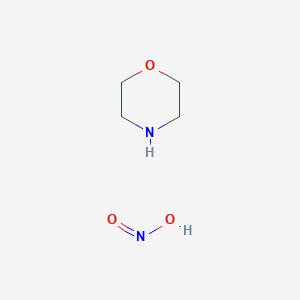

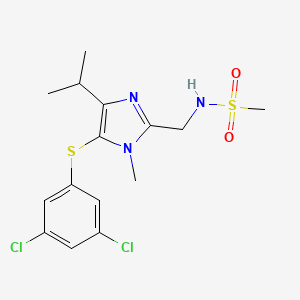
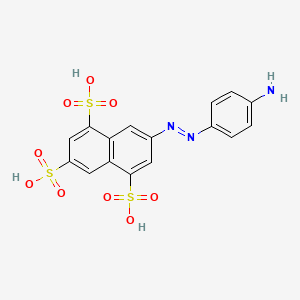

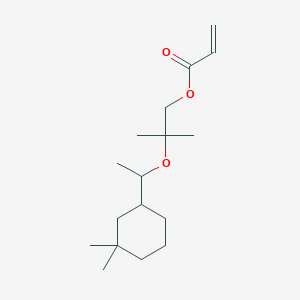
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)

